7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. It is characterized by the presence of a chlorine atom at the 7th position of the triazolo[4,3-c]pyrimidine ring system.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition . The compound’s action on CDK2 also impacts the AKT signaling pathway, a related pathway to the ERK signaling pathway .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 28°C .
Biochemical Analysis
Biochemical Properties
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, suggesting that 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formamide . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for scalability. This includes the use of industrial-grade solvents, catalysts, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused ring system that shares some chemical properties with 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWNUDUDIHZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923191-97-3 |
Source
|
Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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